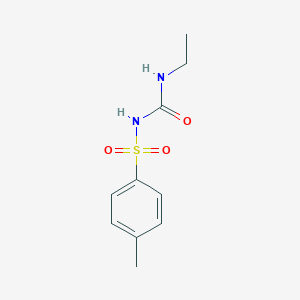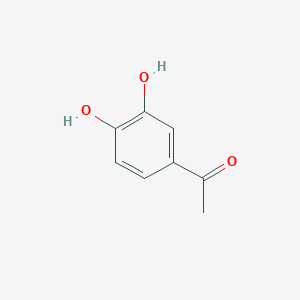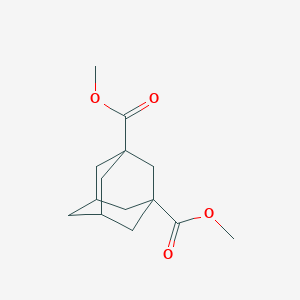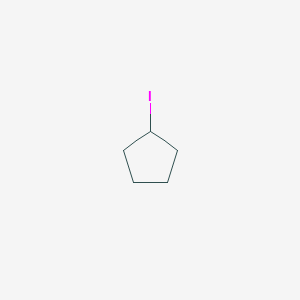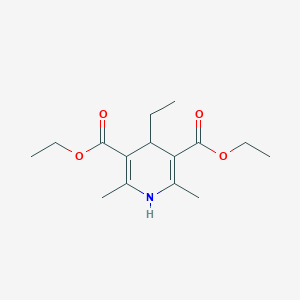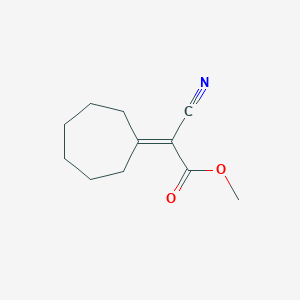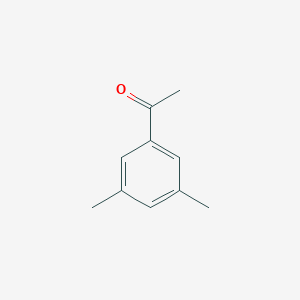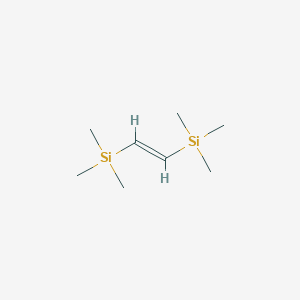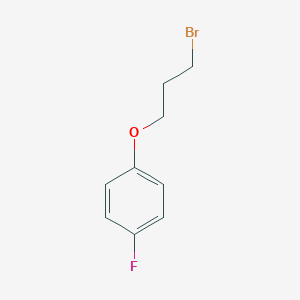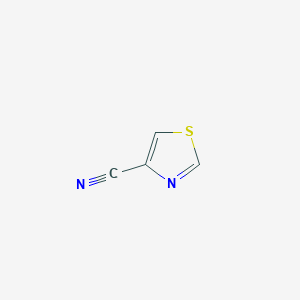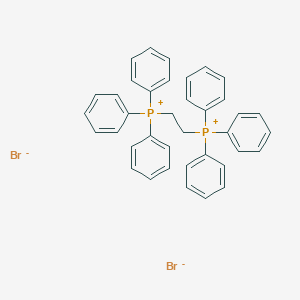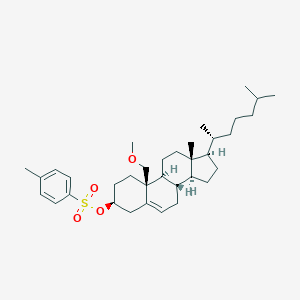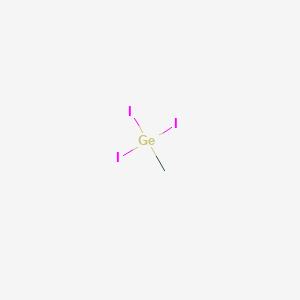
triiodo(methyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
triiodo(methyl)germane (chemical formula: CH3GeI3) is an organogermanium compound It is a derivative of germane (GeH4) where three iodine atoms replace three hydrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
triiodo(methyl)germane can be synthesized through the halogenation of methylgermane. The process typically involves the reaction of methylgermane with iodine in the presence of a catalyst or under specific conditions to ensure the substitution of hydrogen atoms with iodine atoms.
Industrial Production Methods
Industrial production of germane, triiodomethyl- often involves the electrochemical reduction of germanate anions in alkaline solutions. This method has been shown to achieve a current efficiency of 40-45% . The use of specific cathodes, such as tin or cadmium, can enhance the yield of germane.
化学反应分析
Types of Reactions
triiodo(methyl)germane undergoes various chemical reactions, including:
Halogenation: The substitution of hydrogen atoms with halogen atoms.
Nucleophilic Substitution: The replacement of an iodine atom with a nucleophile.
Oxidation and Reduction: Changes in the oxidation state of germanium.
Common Reagents and Conditions
Common reagents used in reactions with germane, triiodomethyl- include iodine, sodium hydroxide, and various nucleophiles. The conditions for these reactions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving germane, triiodomethyl- depend on the specific reagents and conditions used. For example, the reaction with sodium hydroxide can lead to the formation of triiodomethane (iodoform) and other germanium-containing compounds .
科学研究应用
triiodo(methyl)germane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other germanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of semiconductors and other advanced materials.
作用机制
The mechanism of action of germane, triiodomethyl- involves its interaction with molecular targets and pathways within cells. It has been observed that germanium compounds can participate in oxidative reactions, primarily with hydrogen peroxide, without generating harmful reactive oxygen species . This property makes it a valuable compound in various applications, including its potential use in cancer therapy.
相似化合物的比较
Similar Compounds
Triiodomethane (Iodoform): A similar compound with the formula CHI3, known for its antiseptic properties.
Methylgermane: The precursor to germane, triiodomethyl-, with the formula CH3GeH3.
Germanium Tetrachloride: Another germanium compound used in the production of semiconductors.
Uniqueness
triiodo(methyl)germane is unique due to its specific substitution pattern and the presence of germanium. This combination of elements and structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
1111-91-7 |
|---|---|
分子式 |
CH3GeI3 |
分子量 |
468.38 g/mol |
IUPAC 名称 |
triiodo(methyl)germane |
InChI |
InChI=1S/CH3GeI3/c1-2(3,4)5/h1H3 |
InChI 键 |
ZDTUKPVLYIZWDN-UHFFFAOYSA-N |
SMILES |
C[Ge](I)(I)I |
规范 SMILES |
C[Ge](I)(I)I |
Key on ui other cas no. |
1111-91-7 |
同义词 |
Triiodo(methyl)germane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


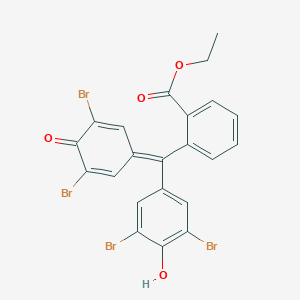
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
